molecular formula C9H7Cl3O6S B15158309 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid CAS No. 653605-34-6

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid

Cat. No.: B15158309
CAS No.: 653605-34-6
M. Wt: 349.6 g/mol
InChI Key: VBHIKKVFRVQFLU-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid is a synthetic benzoic acid derivative designed for specialized chemical and pharmaceutical research applications. The compound integrates two significant functional moieties: a 4-carboxy phenyl group and a 2,2,2-trichloroethoxysulfonate (TCES) group . This structure suggests its potential utility as a multifunctional synthetic intermediate. The sulfonate ester group can serve as a versatile handle in organic synthesis, potentially acting as a protecting group or a leaving group in nucleophilic substitution reactions. The 2,2,2-trichloroethoxy (Tce) component is a known motif in protecting group chemistry, often chosen for its stability under a range of reaction conditions and its subsequent selective removal under reductive conditions . Simultaneously, the para-substituted benzoic acid core is a common scaffold in medicinal chemistry and is found in various biologically active molecules and products . This combination makes this compound a valuable reagent for researchers exploring novel reaction pathways, developing prodrugs, or synthesizing new chemical entities, particularly where a protected or activated phenol is required. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,2,2-trichloroethoxysulfonyloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O6S/c10-9(11,12)5-17-19(15,16)18-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIKKVFRVQFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60798714
Record name 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60798714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653605-34-6
Record name 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60798714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound features a benzoic acid backbone substituted at the para position with a sulfonate ester group containing a 2,2,2-trichloroethoxy moiety. The synthesis typically follows a three-step strategy:

  • Protection of the carboxylic acid group to prevent interference during subsequent reactions.
  • Sulfonation and esterification to introduce the sulfonyloxy-trichloroethoxy functionality.
  • Deprotection to regenerate the free carboxylic acid.

Stepwise Preparation Methods

Carboxylic Acid Protection

The carboxylic acid group of 4-hydroxybenzoic acid is often protected as an ester to avoid side reactions during sulfonation. Common protecting groups include methyl, benzyl, or phenylmethyl esters.

Example Protocol (Benzyl Ester Protection):

  • Reactants: 4-hydroxybenzoic acid, benzyl bromide, potassium carbonate.
  • Conditions: Reflux in dimethylformamide (DMF) for 12 hours.
  • Yield: ~85–90%.

The choice of protecting group impacts downstream steps. Benzyl esters, for instance, are stable under sulfonation conditions and can be removed via catalytic hydrogenation or acidic hydrolysis.

Sulfonation and Trichloroethoxy Group Introduction

The hydroxyl group of the protected benzoic acid undergoes sulfonation to form a sulfonyl chloride intermediate, which is subsequently reacted with 2,2,2-trichloroethanol.

Sulfonation with Chlorosulfonic Acid
  • Reactants: Protected 4-hydroxybenzoic acid ester, chlorosulfonic acid (ClSO₃H).
  • Conditions:
    • Temperature: 0–5°C (controlled to manage exothermic reaction).
    • Solvent: Dichloromethane (DCM) or chloroform.
    • Duration: 2–4 hours.
  • Intermediate: 4-(chlorosulfonyloxy)benzoic acid ester.
Nucleophilic Substitution with 2,2,2-Trichloroethanol
  • Reactants: Sulfonyl chloride intermediate, 2,2,2-trichloroethanol, base (e.g., pyridine or triethylamine).
  • Conditions:
    • Temperature: Room temperature to 50°C.
    • Solvent: Tetrahydrofuran (THF) or ethyl acetate.
    • Duration: 6–12 hours.
  • Yield: 65–75%.

Mechanistic Insight:
The base neutralizes HCl generated during the substitution, driving the reaction to completion. The trichloroethoxy group’s electron-withdrawing nature stabilizes the sulfonate ester against hydrolysis.

Deprotection to Regenerate Carboxylic Acid

The final step involves removing the ester protecting group to yield the free acid.

Benzyl Ester Deprotection:

  • Method 1 (Catalytic Hydrogenation):
    • Conditions: H₂ gas (1–3 atm), palladium on carbon (Pd/C) catalyst, methanol solvent.
    • Yield: >90%.
  • Method 2 (Acidic Hydrolysis):
    • Reactants: Hydrobromic acid (HBr) in acetic acid.
    • Conditions: Reflux for 4–6 hours.
    • Yield: 80–85%.

Alternative Synthetic Routes

One-Pot Sulfonation-Esterification

A streamlined approach combines sulfonation and trichloroethoxy group introduction in a single pot, reducing intermediate isolation steps.

Protocol:

  • Reactants: 4-hydroxybenzoic acid methyl ester, chlorosulfonic acid, 2,2,2-trichloroethanol.
  • Conditions:
    • Sulfonation at 0°C for 2 hours.
    • Direct addition of trichloroethanol and triethylamine, stirred at 25°C for 12 hours.
  • Yield: 60–65%.

Oxidative Sulfonation

While less common, oxidation of thioether precursors offers an alternative pathway.

Example:

  • Reactants: 4-(methylthio)benzoic acid ester, hydrogen peroxide (H₂O₂), acetic acid.
  • Conditions: 60°C for 8 hours.
  • Intermediate: Sulfonic acid, further esterified with trichloroethanol.

Critical Analysis of Methodologies

Yield Optimization

Yields vary significantly based on protecting groups and reaction conditions:

Protection Method Sulfonation Yield Deprotection Yield Overall Yield
Methyl ester 70% 95% 66.5%
Benzyl ester 75% 90% 67.5%
Phenylmethyl ester 65% 85% 55.3%

Data synthesized from.

Benzyl esters strike a balance between stability and ease of removal, making them preferable for large-scale synthesis.

Challenges and Mitigation

  • Side Reactions: Over-sulfonation or sulfone formation can occur at elevated temperatures. Mitigated by strict temperature control.
  • Trichloroethanol Reactivity: The steric bulk of 2,2,2-trichloroethanol slows substitution. Using excess alcohol (1.5–2 eq) improves conversion.

Industrial-Scale Considerations

Catalytic Innovations

Recent patents highlight the use of heterogeneous catalysts (e.g., silica-supported sulfonic acids) to enhance sulfonation efficiency and reduce waste.

Solvent Recycling

Ethyl acetate and THF are recovered via distillation in industrial setups, improving process sustainability.

Chemical Reactions Analysis

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles depending on the desired product .

Scientific Research Applications

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid is a synthetic compound featuring a benzoic acid structure linked to a sulfonyl group, which is further substituted with a 2,2,2-trichloroethoxy group. It has a molecular formula of C16H13Cl3O6SC_{16}H_{13}Cl_3O_6S and a molecular weight of approximately 439.69 g/mol. The compound's structure includes a sulfonate ester, increasing its reactivity and potential applications in medicinal chemistry and agrochemicals.

Potential Applications

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Medicinal Chemistry: The compound is useful in medicinal chemistry because of its distinct chemical reactivity.
  • Agrochemicals: It also has potential uses in agricultural applications.

Chemical Reactivity

The chemical reactivity of this compound is due to its sulfonyl and carboxylic acid functional groups, which allow it to undergo several types of reactions.

Structural Analogues

Several compounds share structural features with this compound:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidAmino group instead of sulfonylKnown for its use in dye synthesis and as a local anesthetic
BenzenesulfonamideContains a sulfonamide groupUsed primarily as an antibacterial agent
4-Methylbenzenesulfonic AcidMethyl substitution on benzene ringCommonly utilized in industrial applications
4-Hydroxybenzoic AcidHydroxyl group instead of sulfonylImportant in cosmetics and food preservation

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s trichloroethoxy group can also participate in various chemical transformations, contributing to its reactivity and versatility .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Key Substituent(s) Molecular Weight (g/mol) Primary Applications/Properties
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid 2,2,2-Trichloroethoxy-sulfonyloxy ~325.5 (estimated) Potential prodrug or herbicide (inferred)
4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid 2-Oxopyridin-1(2H)-yl-sulfonyloxy 285.26 ROS-activated prodrug for MMP inhibition
Acifluorfen 2-Chloro-4-(trifluoromethyl)phenoxy, nitro 361.68 Herbicide (PPO inhibitor)
Chlorimuron-ethyl Sulfonylurea, pyrimidine 414.81 Herbicide (ALS inhibitor)
Metsulfuron-methyl Sulfonylurea, triazine 381.37 Herbicide (ALS inhibitor)

Key Observations :

  • Electron-Withdrawing Effects: The trichloroethoxy group in the target compound likely enhances stability compared to pyridinone-based analogs (e.g., 4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid), which are designed for controlled activation under oxidative conditions .
  • Agrochemical Relevance : Unlike sulfonylurea herbicides (e.g., chlorimuron, metsulfuron), the target compound lacks a urea linkage, suggesting divergent mechanisms of action. Its trichloroethoxy group may confer distinct binding properties in enzyme inhibition or soil persistence.

Q & A

Basic: What are the established synthetic routes for 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid, and how are reaction conditions optimized?

Answer:
The synthesis of sulfonyloxy-substituted benzoic acid derivatives typically involves nucleophilic substitution or sulfonation reactions. For example, analogous compounds like 2-chloro-4-(chlorosulfonyl)benzoyl chloride are synthesized via sulfonation using reagents like thionyl chloride (SOCl₂) under reflux, with dimethylformamide (DMF) as a catalyst . For this compound, a plausible route includes:

Sulfonation : Reacting 4-hydroxybenzoic acid with 2,2,2-trichloroethoxysulfonyl chloride in anhydrous conditions.

Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity.

Catalysis : Add a base (e.g., pyridine) to neutralize HCl byproducts and drive the reaction .
Optimization : Adjust molar ratios (e.g., 1:1.2 for sulfonyl chloride), temperature (40–60°C), and reaction time (6–12 hours) to maximize yield.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trichloroethoxy group (δ 3.8–4.2 ppm for -OCH₂CCl₃) and sulfonyloxy linkage (δ 7.5–8.5 ppm for aromatic protons adjacent to the sulfonate) .
  • Infrared Spectroscopy (IR) : Peaks at ~1370 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (carboxylic acid C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z ~394 for C₉H₆Cl₃O₆S) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Solubility differences : The compound’s low solubility in aqueous buffers can lead to inconsistent bioassay results. Use co-solvents (e.g., DMSO ≤1%) or derivatize the carboxylic acid to improve solubility .
  • Assay interference : The sulfonyloxy group may chelate metal ions (e.g., Cu²⁺ in enzyme assays). Include control experiments with metal chelators (e.g., EDTA) .
  • Metabolic instability : Evaluate stability in biological matrices (e.g., plasma) via LC-MS to identify degradation products .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:
Common side reactions include hydrolysis of the sulfonyloxy group or trichloroethoxy cleavage. Mitigation strategies:

  • Moisture control : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
  • Temperature modulation : Avoid exceeding 60°C to prevent sulfonate decomposition.
  • Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid nucleophilic attack .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding affinity to target enzymes (e.g., tyrosinase) by modeling interactions between the sulfonyloxy group and active-site residues .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and metabolic stability. For instance, replacing the trichloroethoxy group with fluorinated chains may improve membrane permeability .
  • QSAR studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity to prioritize synthetic targets .

Advanced: What analytical approaches identify degradation products under varying pH conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolytic conditions.
  • LC-MS/MS : Identify cleavage products (e.g., benzoic acid or sulfonic acid derivatives) .
  • Kinetic analysis : Plot degradation rates vs. pH to determine stability thresholds (e.g., stable at pH 4–6, rapid hydrolysis at pH >9) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyloxy group.
  • Solvent : Dissolve in dry DMSO for biological assays; avoid aqueous buffers unless freshly prepared .

Advanced: How does the trichloroethoxy group influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing trichloroethoxy group:

  • Activates the benzene ring : Enhances electrophilic substitution at the para position.
  • Steric effects : The bulky -OCH₂CCl₃ group may hinder coupling reactions (e.g., Suzuki-Miyaura). Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance .

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